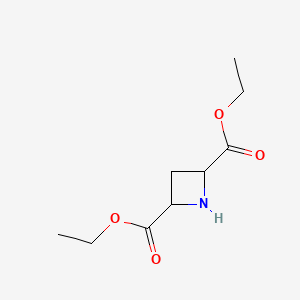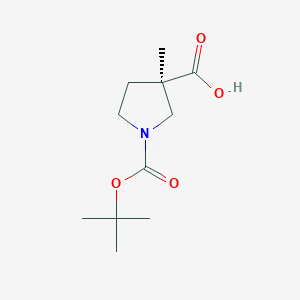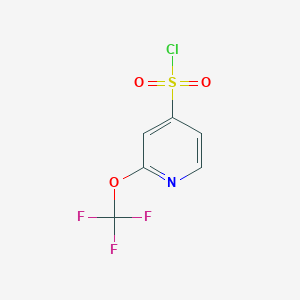
Perfluorophenyl pyridine-4-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perfluorophenyl pyridine-4-sulfonate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a pentafluorophenyl group attached to a pyridine ring via a sulfonate linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Perfluorophenyl pyridine-4-sulfonate typically involves the reaction of pentafluorophenol with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and minimize waste.
化学反应分析
Types of Reactions: Perfluorophenyl pyridine-4-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The sulfonate group can act as a leaving group in coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a pyridine N-oxide.
科学研究应用
Perfluorophenyl pyridine-4-sulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Pharmaceuticals: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Perfluorophenyl pyridine-4-sulfonate involves its interaction with various molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Pentafluorophenylacetic Acid: Similar in structure but lacks the pyridine ring and sulfonate group.
Pentafluorophenyl Pyridine-2-Sulfonate: Similar but with the sulfonate group attached to the 2-position of the pyridine ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a pentafluorophenyl group.
Uniqueness: Perfluorophenyl pyridine-4-sulfonate is unique due to the combination of the highly electron-withdrawing pentafluorophenyl group and the versatile pyridine ring. This combination imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-4-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-1-3-17-4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRRGCZEYJDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F5NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)




![Perfluorophenyl benzo[d]thiazole-2-sulfonate](/img/structure/B8184408.png)
